Tetrahydro-2H-thiopyran-3-carboxylic acid

Description

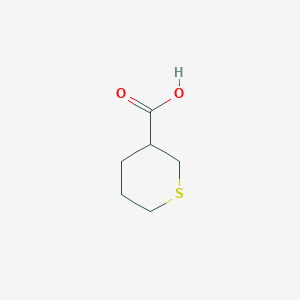

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMOTEAFHXHTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597370 | |

| Record name | Thiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161404-76-8 | |

| Record name | Thiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Tetrahydro-2H-thiopyran-3-carboxylic acid

Introduction

Tetrahydro-2H-thiopyran-3-carboxylic acid, also known as thiane-3-carboxylic acid, is a sulfur-containing heterocyclic compound of significant interest to the scientific community. Its rigid, saturated ring structure combined with the versatile reactivity of a carboxylic acid functional group makes it a valuable building block in modern organic synthesis. Particularly in the fields of medicinal chemistry and drug development, this molecule serves as a crucial intermediate for the synthesis of complex pharmaceutical agents.[1] The presence of the sulfur atom in the thiopyran ring offers unique stereoelectronic properties and a handle for further chemical modification, distinguishing it from its oxygen analog, tetrahydro-2H-pyran-3-carboxylic acid.[2]

This guide provides an in-depth exploration of the core chemical properties of this compound, offering field-proven insights into its spectroscopic signature, chemical reactivity, and synthetic utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both reactive and biological systems. This compound is a solid at room temperature with properties influenced by the polarity of the carboxylic acid group and the underlying thiopyran scaffold.

| Property | Value | Source |

| CAS Number | 161404-76-8 | [3][4] |

| Molecular Formula | C₆H₁₀O₂S | Calculated |

| Molecular Weight | 146.21 g/mol | Calculated |

| Appearance | Solid | [3] |

| Melting Point | 111.5-112.5 °C | [3][4] |

| Boiling Point | 301.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization

Accurate identification of this compound is paramount for its use in synthesis. The following sections detail the expected spectroscopic data for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most telling feature is the carboxylic acid moiety, which gives rise to two distinct, characteristic absorptions:

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region.[5] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[6]

-

C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹.[5] The exact position can be influenced by the sample phase and hydrogen bonding.

-

C-S Stretch: Weaker absorptions associated with the C-S bond of the thiopyran ring typically appear in the fingerprint region (600-800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.[7]

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[6] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange, providing definitive confirmation.

-

Ring Protons (-CH-, -CH₂-): The nine protons on the thiopyran ring will appear in the aliphatic region, generally between 1.5-4.0 ppm. The proton at the C3 position (alpha to the carboxyl group) will be deshielded relative to the others. The complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent, non-equivalent protons, reflecting the chair-like conformation of the ring.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The carbonyl carbon is the most deshielded, with its signal appearing in the 170-180 ppm range.[6]

-

Ring Carbons: The five carbons of the thiopyran ring will resonate in the aliphatic region (approx. 20-50 ppm). The carbons directly attached to the sulfur atom (C2 and C6) will be slightly deshielded compared to the other methylene carbons. The C3 carbon, bearing the carboxylic acid, will also be shifted downfield.

-

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns useful for identification include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two main functional components: the carboxylic acid and the thioether.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that serves as a linchpin for building molecular complexity. Key transformations include esterification, amide bond formation, and reduction. These reactions typically proceed via nucleophilic acyl substitution.

Caption: Key transformations of the carboxylic acid group.

Exemplary Protocol: Fischer Esterification

-

Rationale: This acid-catalyzed equilibrium reaction is a cost-effective method for converting a carboxylic acid to an ester. Using the alcohol as the solvent drives the equilibrium towards the product.

-

Procedure:

-

Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; ~20-50 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution to neutralize the acid, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

-

Reactions of the Thiopyran Ring

The sulfur atom within the thiopyran ring is a nucleophilic center that can be readily oxidized. This transformation is a powerful tool in drug design, as it converts a relatively non-polar thioether into a highly polar sulfoxide or sulfone, altering solubility, metabolic stability, and hydrogen bonding capacity.[8][9]

Caption: Stepwise oxidation of the thioether moiety.

Exemplary Protocol: Oxidation to Sulfoxide

-

Rationale: Selective oxidation to the sulfoxide requires a mild oxidizing agent and controlled stoichiometry to prevent over-oxidation to the sulfone. Davis's oxaziridine is an excellent choice for chemoselectivity.[9]

-

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane.

-

Cool the solution to -20 °C under an inert atmosphere (e.g., argon).

-

Add a solution of an oxaziridine reagent (e.g., Davis's oxaziridine, 1.1 eq) dropwise.

-

Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting sulfoxide by column chromatography or recrystallization.

-

Synthesis and Applications

This compound is not a naturally occurring compound but is synthesized as a building block for more complex targets. Synthetic routes often involve multi-step sequences, such as Michael additions followed by cyclization. For example, related tetrahydrothiopyran-4-ones can be synthesized via a double-conjugate addition of hydrogen sulfide to divinyl ketones.[10]

The primary application lies in its role as a versatile intermediate.[1] The thiopyran scaffold is present in a number of biologically active compounds. The ability to modify both the carboxylic acid and the sulfur atom allows for the systematic exploration of a chemical space to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound in drug discovery programs.

Conclusion

This compound is a powerful and versatile building block for chemical researchers. Its well-defined physicochemical properties, predictable spectroscopic signature, and dual-handle reactivity make it an invaluable tool in the synthesis of novel compounds. A thorough understanding of its chemistry, from characterization to reaction protocols, empowers scientists to leverage its unique structural features in the rational design of next-generation pharmaceuticals and agrochemicals.

References

- 1. This compound 1,1-dioxide [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 161404-76-8 | CAS DataBase [m.chemicalbook.com]

- 4. 2H-Thiopyran-3-carboxylicacid,tetrahydro-(9CI) CAS#: 161404-76-8 [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2H-Thiopyran-3-carboxylicacid,tetrahydro-(9CI)(161404-76-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Tetrahydro-2H-thiopyran-3-carboxylic acid

This guide provides a comprehensive overview of the essential analytical techniques for the unequivocal identification and characterization of Tetrahydro-2H-thiopyran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, detailed experimental protocols, and data interpretation strategies necessary for ensuring the compound's identity, purity, and structural integrity.

Introduction: The Significance of a Versatile Heterocycle

This compound is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its saturated thiopyran ring, coupled with a carboxylic acid functional group, offers a unique combination of stereochemical complexity and synthetic versatility. This structure is of significant interest in the development of novel pharmaceuticals, where the incorporation of a thiopyran motif can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Given its role as a critical intermediate, rigorous and unambiguous identification is paramount to ensure the quality, reproducibility, and success of subsequent synthetic transformations and biological assays.

Core Identification and Physicochemical Properties

The first step in any analytical workflow is to establish the fundamental identity of the compound. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance.

Key Identifier:

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for selecting appropriate analytical conditions, solvents, and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂S | [1][2] |

| Molecular Weight | 146.21 g/mol | [2] |

| IUPAC Name | thiane-3-carboxylic acid | [5] |

| Canonical SMILES | C1CSCCC1C(=O)O | [2] |

| Purity (Typical) | ≥95% | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Conceptual Synthesis Pathway

While numerous specific synthetic routes exist, a common conceptual approach to substituted tetrahydrothiopyrans involves intramolecular cycloaddition or cyclization reactions. These methods leverage thiol precursors to construct the C-S bonds necessary for forming the heterocyclic ring.[6] The diagram below illustrates a generalized workflow for the synthesis of such compounds.

Caption: Generalized workflow for the synthesis of tetrahydrothiopyran derivatives.

Analytical Characterization: A Multi-Technique Approach

Confirming the structure and purity of this compound requires a combination of spectroscopic and chromatographic techniques. Each method provides a unique and complementary piece of information, and together they form a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For a molecule like this, the key is to observe the characteristic chemical shifts influenced by the electronegative sulfur atom and the carbonyl group of the carboxylic acid.

Detailed Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton of the carboxyl group is often observable as a broad singlet.

-

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (typically 16-32 scans).

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans for a sample of this concentration).

-

-

Data Interpretation (Expected Signals):

-

¹H NMR: Expect a complex series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the thiopyran ring. The proton at the C3 position (adjacent to the carboxyl group) will likely be deshielded and appear further downfield. The protons on C2 and C6, adjacent to the sulfur atom, will also show a characteristic downfield shift. The carboxylic acid proton (–COOH) will appear as a very broad singlet, typically far downfield (>10 ppm).

-

¹³C NMR: Expect a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm.[7] Six distinct signals should be present for the carbons of the ring, with C3, C2, and C6 being deshielded due to their proximity to the heteroatom and the carboxyl group.

-

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula. Furthermore, the fragmentation pattern offers valuable structural clues that act as a fingerprint for the molecule. For carboxylic acids, characteristic losses of fragments like H₂O, OH, and the entire COOH group are expected.

Detailed Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS System Setup:

-

Equip the liquid chromatograph with a suitable column for separating polar acidic compounds (e.g., a C18 reverse-phase column).[8][9][10]

-

Set up a mobile phase gradient, typically starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).

-

Scientist's Note: The acidic modifier (formic acid) is crucial for good peak shape and for promoting protonation in positive ion electrospray ionization (ESI+).

-

-

Set the mass spectrometer to acquire data in both positive and negative ion modes initially, though ESI+ is expected to show the protonated molecule [M+H]⁺.

-

-

Data Interpretation (Expected Fragments):

-

Molecular Ion: The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 147.2.

-

Key Fragments: Observe for characteristic neutral losses. A prominent fragment would likely be due to the loss of the carboxylic acid group (a loss of 45 Da), resulting in a fragment ion at m/z 101.2. Another common fragmentation for carboxylic acids is the loss of water (18 Da) or the hydroxyl radical (17 Da).[11][12]

-

Caption: Typical workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While LC-MS provides mass data, a standalone HPLC with a standard detector (like UV) is the workhorse for determining the purity of a sample. The goal is to develop a method where the target compound appears as a single, sharp, well-resolved peak, and any impurities can be quantified based on their relative peak areas.

Detailed Protocol: Purity Assessment by Reverse-Phase HPLC

-

Sample Preparation:

-

Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Create a series of dilutions if quantification against a standard curve is required.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a low wavelength (e.g., 200-210 nm), as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

-

Data Interpretation:

-

Run a blank (solvent injection) first to identify any system peaks.

-

Inject the sample. The resulting chromatogram should ideally show one major peak corresponding to this compound.

-

Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is common for research-grade chemicals.[4]

-

Caption: Workflow for purity determination by HPLC.

Safety and Handling

Trustworthiness: Proper handling is a cornerstone of reliable and safe research. Based on data for similar heterocyclic and carboxylic acid compounds, appropriate precautions must be taken.

-

Hazard Identification: This material may be an irritant to the mucous membranes, upper respiratory tract, skin, and eyes.[3] Assume it may be harmful if ingested or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. After handling, wash hands thoroughly.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[2]

Conclusion

The definitive identification of this compound is a critical quality control step in research and development. A logical, multi-pronged analytical approach is essential for ensuring scientific integrity. By combining the structural elucidation power of NMR spectroscopy, the molecular weight and fragmentation confirmation from mass spectrometry, and the quantitative purity assessment from HPLC, a researcher can be fully confident in the identity and quality of this important synthetic building block. The protocols and insights provided in this guide serve as a robust framework for achieving this certainty.

References

- 1. 161404-76-8 | MFCD14584577 | this compound [aaronchem.com]

- 2. 161404-76-8|this compound|BLD Pharm [bldpharm.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. This compound|CAS 161404-76-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. (Z)-Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides and EtOCS2K - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Tetrahydro-2H-thiopyran-3-carboxylic acid, a sulfur-containing heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents and specialized chemical entities. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in drug development. We will delve into the synthetic methodologies, explore its chemical characterization, and discuss its utility as a versatile intermediate in the creation of complex molecules with significant biological activity.

Introduction: The Significance of the Thiopyran Scaffold

The tetrahydrothiopyran (or thiane) ring system is a recurring motif in a variety of biologically active molecules. The replacement of a methylene group in a cyclohexane ring with a sulfur atom introduces unique conformational preferences and electronic properties. This substitution can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. The incorporation of a carboxylic acid functional group at the 3-position of the tetrahydro-2H-thiopyran ring provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction to the corresponding alcohol. This versatility makes this compound a sought-after intermediate for constructing diverse chemical libraries for drug screening and for the targeted synthesis of specific pharmaceutical candidates.

While the oxygen analog, tetrahydro-2H-pyran-3-carboxylic acid, has been more extensively studied, the unique properties of the sulfur-containing counterpart are gaining increasing attention from researchers. The sulfur atom, being larger and more polarizable than oxygen, can engage in different non-covalent interactions, potentially leading to altered binding affinities and selectivities for protein targets.

Historical Context and the Evolution of Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for sulfur-containing heterocycles. The synthesis of such compounds has been an area of active research for over a century, driven by the desire to create novel chemical entities with diverse applications.

Early synthetic efforts in this field often relied on classical cyclization strategies involving bifunctional acyclic precursors. The formation of the thiane ring, for instance, can be conceptually traced back to intramolecular reactions of long-chain compounds bearing a thiol and a suitable electrophilic group.

A key conceptual approach to the synthesis of the core structure of this compound involves the Dieckmann condensation of a diester, such as dimethyl 3,3'-thiodipropionate. This intramolecular cyclization reaction, typically promoted by a strong base, leads to the formation of a β-keto ester, which is a direct precursor to the target scaffold. A publication in Synthesis from 2007 describes a highly efficient preparation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from dimethyl 3,3'-thiobispropanoate using sodium methoxide.[1][2] This method provides a foundational strategy for accessing the core ring system.

Figure 1: Conceptual synthetic pathway to this compound.

The subsequent steps from the β-keto ester would typically involve reduction of the ketone and hydrolysis of the ester to yield the desired carboxylic acid. The continuous refinement of such synthetic routes, focusing on improving yields, reducing the number of steps, and employing milder reaction conditions, reflects the ongoing evolution of organic synthesis.

Synthetic Methodologies: A Practical Guide

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. Below, we detail a reliable and adaptable protocol based on the principles of the Dieckmann condensation.

Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

This procedure is adapted from established methods for the synthesis of the thiopyranone core.[1][2][3]

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and stir the suspension at room temperature.

-

Substrate Addition: Dissolve dimethyl 3,3'-thiodipropionate in anhydrous THF and add it dropwise to the sodium hydride suspension over a period of approximately one hour.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Acidify the aqueous layer with a dilute acid (e.g., 2% HCl) to a pH of 6-7. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography.

Reduction and Hydrolysis to this compound

Experimental Protocol:

-

Reduction of the Ketone: Dissolve the methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir the reaction until the starting material is consumed (monitored by TLC).

-

Ester Hydrolysis: To the reaction mixture, add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Work-up and Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. Extract the carboxylic acid product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain this compound.

Figure 2: Step-by-step experimental workflow for the synthesis.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂S | PubChem |

| Molecular Weight | 146.21 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid or viscous oil | Supplier Data |

| Solubility | Soluble in most organic solvents (e.g., methanol, chloroform, ethyl acetate). Limited solubility in water. | General Chemical Knowledge |

| pKa | Estimated to be around 4-5, similar to other aliphatic carboxylic acids. | Chemical Analogy |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the protons on the thiopyran ring, including diastereotopic protons adjacent to the sulfur atom and the chiral center at C3. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: Signals for the five carbon atoms of the thiopyran ring and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety serves as a key functional group for derivatization.

Amide Coupling Reactions

The carboxylic acid can be readily coupled with a wide range of amines to form amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like DIPEA are effective for this transformation.

Figure 3: General scheme for amide bond formation.

Bioisosteric Replacement

In drug design, the tetrahydrothiopyran ring can serve as a bioisostere for other cyclic systems like cyclohexane or tetrahydropyran. The introduction of the sulfur atom can modulate lipophilicity, metabolic stability, and interactions with the biological target. The carboxylic acid itself can be a key pharmacophoric element, or it can be replaced with other acidic bioisosteres like tetrazoles or hydroxamic acids to fine-tune the acidity and pharmacokinetic properties of the final compound.[4][5]

Precursor to Other Functional Groups

The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized, for example, through etherification or conversion to a leaving group for nucleophilic substitution. This opens up another avenue for structural diversification.

The utility of the oxidized form, this compound 1,1-dioxide, has also been noted as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals requiring a thiopyran ring structure.[6] The sulfone group can act as a hydrogen bond acceptor and can alter the electronic properties of the ring.

Conclusion

This compound, while not having a storied history of a landmark discovery, represents a valuable and increasingly utilized scaffold in modern organic and medicinal chemistry. Its synthesis, accessible through established cyclization strategies, provides a reliable source of this versatile building block. The presence of both a conformationally distinct heterocyclic ring and a readily modifiable carboxylic acid group makes it an ideal starting point for the synthesis of diverse and complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Unlocking the Therapeutic and Material Potential of Thiopyran-Based Compounds: A Technical Guide for Researchers

An In-depth Exploration of Emerging Research Frontiers for Scientists and Drug Development Professionals

The thiopyran scaffold, a sulfur-containing six-membered heterocycle, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the burgeoning research areas centered on thiopyran-based compounds, offering insights into their therapeutic potential as anticancer and anti-inflammatory agents, and their emerging applications in materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the current landscape but also detailed experimental protocols and a forward-looking perspective on future research directions.

The Thiopyran Core: A Privileged Scaffold in Chemical Biology

Thiopyran and its derivatives exist as two main isomers, 2H-thiopyran and 4H-thiopyran, which differ in the position of the double bonds within the heterocyclic ring.[1] The introduction of a sulfur atom in place of an oxygen atom, as seen in their pyran analogs, imparts distinct physicochemical properties, including increased lipophilicity and altered hydrogen bonding capabilities. These characteristics play a crucial role in the interaction of thiopyran-based molecules with biological targets.[2]

The synthesis of the thiopyran ring system is most commonly achieved through cycloaddition reactions, with the hetero-Diels-Alder reaction being a particularly powerful and versatile strategy.[3][4][5][6] This approach allows for the construction of the six-membered ring with a high degree of regio- and stereocontrol, enabling the synthesis of a diverse library of substituted thiopyran derivatives.

Anticancer Potential: Targeting Key Oncogenic Pathways

Thiopyran-based compounds have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[2][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular processes.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9][10][11] Several studies have identified thiopyran derivatives as potent EGFR inhibitors.[8][9][10][12][13] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and downstream signaling.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:

| Moiety/Substituent | Position | Influence on Activity | Rationale |

| Thiopyran Ring | Core Scaffold | Essential for activity | Provides the fundamental framework for interaction with the EGFR kinase domain. |

| Pyrimidine Moiety | Fused or Substituted | Often enhances potency | Mimics the adenine ring of ATP, facilitating binding to the ATP-binding pocket.[10][11] |

| Anilino or Aryl Group | Various | Crucial for binding | Forms key hydrogen bonds and hydrophobic interactions within the hinge region of the kinase domain.[9][10] |

| Electron-withdrawing groups (e.g., halogens) | On the aryl ring | Generally increases potency | Can enhance binding affinity through halogen bonding and other electronic interactions.[11] |

| Bulky Substituents | On the aryl ring | Can decrease activity | May cause steric hindrance and prevent optimal binding.[11] |

Signaling Pathway: EGFR Inhibition by Thiopyran Derivatives

Caption: EGFR signaling pathway and its inhibition by thiopyran-based compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[1][14][15] Disruption of microtubule dynamics is a well-validated strategy in cancer therapy. Several thiopyran-based compounds have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine-binding site on β-tubulin.[1][5][14][16][17][18] This binding prevents the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR) Insights for Tubulin Polymerization Inhibition:

| Moiety/Substituent | Position | Influence on Activity | Rationale |

| Thiopyrano[2,3-d]thiazole Core | Core Scaffold | Common among active compounds | Provides a rigid framework that fits into the colchicine-binding site.[16] |

| Aryl/Hetaryl Groups | At C5 and C7 | Dictate potency and selectivity | These groups occupy hydrophobic pockets within the binding site, and their nature significantly influences binding affinity.[3] |

| Amide Linker | At C6 | Important for interaction | The amide group can form crucial hydrogen bonds with amino acid residues in the binding pocket.[3] |

| Substituents on Aryl Rings | Various | Modulate activity | Electron-donating or -withdrawing groups can fine-tune the electronic properties and steric fit of the molecule.[17] |

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[19][20][21][22] Several studies have demonstrated the anti-inflammatory properties of thiopyran derivatives, with many acting as inhibitors of the NF-κB signaling pathway.[19]

The mechanism of NF-κB inhibition by thiopyran compounds can vary. Some compounds may directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm. Other thiopyran derivatives may interfere with the nuclear translocation of NF-κB or its binding to DNA.

Signaling Pathway: NF-κB Inhibition by Thiopyran Derivatives

Caption: The NF-κB signaling pathway and a potential point of inhibition by thiopyran derivatives.

Emerging Frontiers in Materials Science

Beyond their therapeutic potential, thiopyran-based compounds are gaining traction in the field of materials science due to their unique electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-light-emitting materials is a critical challenge in OLED technology. Cyclopentane[b]thiopyran derivatives have shown promise as high-mobility hole transport materials in blue quantum-dot light-emitting diodes (QLEDs).[7][23] The incorporation of these thiopyran-based materials has been shown to enhance hole injection and improve charge balance within the device, leading to increased efficiency and stability.

Fluorescent Sensors

The spiropyran scaffold, which can be considered a derivative of pyran, has been extensively studied for its photochromic properties. The introduction of a sulfur atom to create spirothiopyrans can modulate these properties, leading to novel fluorescent sensors. These sensors can exhibit changes in their fluorescence emission upon binding to specific analytes, such as metal ions.[12][15][23][24] This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of target molecules.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.[4][25][26] Thiophene-containing photosensitizers, including those with a thiopyran-like structure, are being explored for their ability to absorb light at longer wavelengths, allowing for deeper tissue penetration.[27][28] Their enhanced ability to generate singlet oxygen upon photoexcitation makes them promising candidates for next-generation PDT agents.

Experimental Protocols

To facilitate further research in this exciting field, this section provides detailed, step-by-step protocols for the synthesis of a representative anticancer thiopyran derivative and for key biological assays.

Synthesis of a Thiopyrano[2,3-d]thiazole Derivative

This protocol describes the synthesis of novel rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid amides via a hetero-Diels-Alder reaction.[3]

Step 1: Synthesis of Cinnamic Acid Amides (Dienophiles)

-

To a solution of the appropriate cinnamic acid in anhydrous dioxane, add thionyl chloride dropwise at room temperature.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting cinnamic acid chloride in anhydrous dioxane and add a solution of the desired 4-substituted aniline, morpholine, or 2-aminopyridine in dioxane.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure cinnamic acid amide.

Step 2: Synthesis of 5-Aryl(hetaryl)idene-4-thioxo-2-thiazolidinones (Heterodienes)

-

A mixture of 4-thioxo-2-thiazolidinone, the appropriate aromatic or heteroaromatic aldehyde (1.1 equivalents), and fused sodium acetate (1 equivalent) in glacial acetic acid is heated at 100 °C for 1-2 hours.[7]

-

After cooling, the precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 5-ylidene-4-thioxo-2-thiazolidinone.

Step 3: Hetero-Diels-Alder Reaction

-

A mixture of the 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinone (1 equivalent) and the cinnamic acid amide (1.2 equivalents) in a suitable solvent (e.g., toluene, xylene, or acetic acid) is refluxed for 4-24 hours.[3][7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Purify the product by recrystallization from an appropriate solvent to obtain the desired thiopyrano[2,3-d]thiazole derivative.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of thiopyran-based compounds on cancer cell lines.[29][30][31][32][33]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiopyran compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

EGFR Kinase Assay (Luminescent)

This assay measures the ability of thiopyran compounds to inhibit the enzymatic activity of EGFR.[2][16][34]

-

Prepare Reagents: Thaw all reagents (e.g., kinase, substrate, ATP, and buffer from a commercial kit) on ice. Prepare serial dilutions of the thiopyran inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control. Add a master mix containing the EGFR enzyme and a suitable substrate to each well.

-

Initiate Reaction: Start the kinase reaction by adding an ATP solution to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescent detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin system.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.[30][32][33][34]

-

Cell Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Compound Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat the cells with the thiopyran compound for a predetermined time.

-

Stimulation: Induce NF-κB activation by treating the cells with a known activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity (driven by NF-κB) and the Renilla luciferase activity (for normalization) in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

Future Perspectives and Conclusion

The field of thiopyran-based compounds is ripe with opportunities for further exploration. In the realm of oncology, the development of more selective and potent inhibitors targeting novel kinase isoforms or drug-resistant mutants of known targets remains a key objective. The exploration of thiopyran derivatives as dual-target inhibitors, for instance, simultaneously targeting EGFR and another key oncogenic kinase, could offer a promising strategy to overcome drug resistance.

In the area of anti-inflammatory research, a deeper understanding of the precise molecular mechanisms by which thiopyran compounds modulate the NF-κB pathway and other inflammatory cascades will be crucial for the development of novel therapeutics for a range of inflammatory diseases.

The application of thiopyran-based materials is still in its nascent stages, and there is significant scope for innovation. The design of novel thiopyran-containing polymers with tailored electronic and optical properties could lead to breakthroughs in flexible electronics and optoelectronic devices. Furthermore, the development of highly sensitive and selective thiopyran-based chemosensors for environmental and biomedical applications represents a promising avenue of research.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new sensitizing agents for photodynamic therapy: 21-selenaporphyrin and 21-thiaporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fabrication of spiropyran-containing thin film sensors used for the simultaneous identification of multiple metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. helda.helsinki.fi [helda.helsinki.fi]

- 14. researchgate.net [researchgate.net]

- 15. A Metal Ion-Responsive Spiropyran-Based Fluorescent Color-Changing Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides | Semantic Scholar [semanticscholar.org]

- 20. Synthesis, characterization and applications of thiophene-based functional polymers | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Porphyrin synthesis from ALA derivatives for photodynamic therapy. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. resources.amsbio.com [resources.amsbio.com]

- 33. bowdish.ca [bowdish.ca]

- 34. In-vitro antiviral screening of some thiopyranothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Tetrahydro-thiopyran Scaffold in Modern Chemistry

An In-depth Technical Guide to Substituted Tetrahydro-thiopyrans: Synthesis, Reactivity, and Applications in Drug Discovery

Within the vast landscape of heterocyclic chemistry, the tetrahydro-thiopyran (THTP) ring system—a six-membered saturated ring containing a sulfur atom—has emerged as a privileged scaffold of significant interest, particularly in the realm of medicinal chemistry and drug development.[1] Analogous to the well-known tetrahydropyran (THP) ring, where the sulfur is replaced by oxygen, the THTP moiety offers a unique combination of structural rigidity, conformational preference, and metabolic stability.[2][3] The sulfur atom, with its distinct size, electronegativity, and ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone), provides chemists with a versatile handle to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry.[4][5]

These tunable properties have led to the incorporation of the THTP scaffold into a wide array of biologically active molecules, demonstrating antibacterial, antifungal, anticancer, and acaricidal activities.[1][6][7] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthetic strategies for constructing substituted THTPs, exploring the chemical reactivity of the ring system, and highlighting its proven applications in creating novel therapeutic agents.

Part 1: Strategic Synthesis of the Tetrahydro-thiopyran Core

The construction of the THTP ring can be achieved through various synthetic methodologies, each offering distinct advantages in terms of stereocontrol, substituent patterns, and operational simplicity. The choice of strategy is often dictated by the desired substitution pattern and the available starting materials.

Cycloaddition Reactions: The Power of [4+2]

The Hetero-Diels-Alder (HDA), or thio-Diels-Alder, reaction is a cornerstone for the synthesis of thiopyran derivatives.[8][9] This [4+2] cycloaddition involves the reaction of a 1-thiadiene (a four-atom component) with a dienophile (a two-atom component) to directly form the six-membered ring with a high degree of stereoselectivity.

Causality in Experimental Design: The success of the HDA reaction hinges on the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction by lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LOMO of the dienophile. The choice of solvent and catalyst can also dramatically influence both the reaction rate and the stereochemical outcome (endo/exo selectivity).[9]

Below is a generalized workflow for synthesizing THTP derivatives via an HDA reaction, followed by reduction.

Caption: General workflow for THTP synthesis via Hetero-Diels-Alder reaction.

Intramolecular Cyclization Strategies

Intramolecular reactions provide an elegant and efficient means to construct the THTP ring, often with excellent control over diastereoselectivity.

The thia-Prins cyclization is a powerful acid-catalyzed reaction that constructs THTP rings from homoallylic sulfides and an aldehyde.[10] The key mechanistic step involves the formation of a thiocarbenium ion, which is then trapped intramolecularly by the alkene.

Expert Insight: The choice of Lewis acid is critical for success. Stronger Lewis acids can lead to decomposition, while weaker ones may fail to initiate the reaction. Trimethylsilyltrifluoromethanesulfonate (TMSOTf) has been shown to be particularly effective, mediating the cyclization in good to high yields and with high diastereoselectivity.[10]

Caption: Mechanism of the Thia-Prins cyclization reaction.

Boron trifluoride etherate (BF₃·Et₂O) can mediate an efficient (3,5)-thionium-ene cyclization of δ,ε-unsaturated thiols with aldehydes to produce substituted THTPs.[11] This reaction proceeds with excellent diastereoselectivity, providing a reliable route to specific stereoisomers.[11]

Summary of Key Synthetic Routes

The table below summarizes prominent methods for synthesizing the THTP core, highlighting their key features.

| Synthesis Method | Key Reagents/Catalysts | Typical Yields | Stereoselectivity | Reference |

| Hetero-Diels-Alder | Thiadiene, Dienophile | Good to Excellent | High (endo/exo) | [8][9] |

| Thia-Prins Cyclization | Homoallylic sulfide, Aldehyde, TMSOTf | Good to High | High Diastereoselectivity | [10] |

| (3,5)-Thionium-Ene | δ,ε-Unsaturated thiol, Aldehyde, BF₃·Et₂O | Good | Excellent Diastereoselectivity | [11] |

| Dieckmann Condensation | Thiodiesters, Base | Variable | N/A | [12] |

| [1+1+1+1+1+1] Annulation | Rongalite, Michael acceptors | Moderate to Good | N/A | [13] |

Part 2: Reactivity and Strategic Functionalization

The THTP ring is not merely a passive scaffold; its reactivity, centered on the sulfur atom, is key to its utility in drug design.

Oxidation of the Sulfur Atom

The sulfide moiety can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. This transformation profoundly alters the molecule's properties:

-

Sulfoxides: Introduce a chiral center at the sulfur atom and act as a hydrogen bond acceptor.

-

Sulfones: Significantly increase polarity and hydrogen bond accepting potential, while being metabolically very stable.

This oxidation cascade is often a deliberate strategy in drug design. The sulfide can act as a prodrug, being less polar for better cell membrane permeability, and then oxidized in vivo to the more active sulfoxide or sulfone.[4] For instance, in a series of potential acaricides, the presence of the sulfone structure was found to be crucial for high biological activity.[6]

Caption: Oxidation states of the THTP ring and their associated properties.

Part 3: Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of the THTP ring have been exploited in the development of various therapeutic and agrochemical agents.

Antimicrobial and Anticancer Agents

Derivatives of THTP have shown a broad spectrum of antimicrobial activities.[1][7][14] For example, novel hybrids of pyrimidine-2,4-dione and 2H-thiopyran have demonstrated significant antibacterial and antifungal properties, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against C. albicans.[7] In the realm of oncology, certain THTP derivatives have exhibited potent cytotoxic activity against cancer cell lines like HeLa.[7]

Acaricides and Insecticides

A notable application is in the development of novel acaricides. A study synthesizing thirty-two THTP derivatives found several compounds with higher activity against the mite Psoroptes cuniculi than the commercial drug ivermectin.[6] The most potent compound, b10 , exhibited a significantly lower LC₅₀ value, highlighting the scaffold's potential in creating next-generation pest control agents.[6]

Bioactive Tetrahydro-thiopyrans: A Snapshot

| Compound Class | Biological Activity | Key Structural Feature | Reference |

| Phenyl-substituted THTP Sulfones | Acaricidal | Sulfone group | [6] |

| Thiopyran-Pyrimidine Hybrids | Antibacterial, Antifungal | Fused heterocyclic system | [7] |

| 2,6-Diaryl-THTP-4-ones | Cytotoxic (HeLa cells) | Diaryl substitution | [7] |

| Phenyloxazolidinone-THTPs | Antibacterial (respiratory pathogens) | THTP S-oxide/dioxide | [14] |

Part 4: Experimental Protocols

To ensure scientific integrity, a detailed, self-validating protocol for a key synthetic transformation is provided below.

Protocol: Diastereoselective Synthesis of a Substituted Tetrahydro-thiopyran via Thia-Prins Cyclization

This protocol is adapted from methodologies described for the efficient synthesis of substituted THTPs.[10]

Objective: To synthesize a 2,4-disubstituted tetrahydro-thiopyran from a homoallylic sulfide and an aldehyde with high diastereoselectivity.

Materials:

-

Homoallylic sulfide (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Trimethylsilyltrifluoromethanesulfonate (TMSOTf) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the homoallylic sulfide (1.0 equiv) and the aldehyde (1.2 equiv).

-

Solvent Addition: Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).

-

Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Slowly add TMSOTf (1.5 equiv) dropwise to the stirred solution. The causality here is crucial: slow addition at low temperature prevents uncontrolled polymerization or side reactions and maximizes diastereoselectivity.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes the acidic TMSOTf catalyst.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Validation Step): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The ability to isolate a clean product is the first validation.

-

Characterization (Final Validation): Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.[10] The observed spectral data must match the expected structure for the protocol to be considered successful.

Conclusion and Future Outlook

The substituted tetrahydro-thiopyran scaffold represents a highly versatile and valuable core in modern chemical science. Its accessibility through robust and stereoselective synthetic routes, combined with the tunable properties of the embedded sulfur atom, ensures its continued prominence in the design of novel pharmaceuticals and agrochemicals. Future research will likely focus on developing new asymmetric syntheses to access enantiopure THTP derivatives and further exploring the biological space occupied by this remarkable heterocycle. The interplay between the sulfide, sulfoxide, and sulfone oxidation states will remain a fertile ground for applying sophisticated prodrug strategies and elucidating structure-activity relationships.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 8. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydrothiopyran synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Safety and Handling of Tetrahydro-2H-thiopyran-3-carboxylic acid: A Technical Guide for Researchers

This guide provides comprehensive safety and handling information for Tetrahydro-2H-thiopyran-3-carboxylic acid, a heterocyclic compound with applications in organic synthesis and medicinal chemistry.[1] Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds, including various isomers and derivatives, alongside established principles for handling cyclic thioethers and carboxylic acids.[2][3][4][5][6] It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred from Analogues)

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [7][8][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [7][8][9] |

| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed | [9][10] |

| Acute Toxicity, Dermal | 4 (Assumed) | H312: Harmful in contact with skin | [9] |

| Acute Toxicity, Inhalation | 4 (Assumed) | H332: Harmful if inhaled | [9] |

Note: This classification is extrapolated from data on related compounds and should be used as a precautionary guideline.

The carboxylic acid functional group contributes to the acidic nature of the compound, while the thioether linkage within the cyclic structure presents its own set of handling considerations.[5][6] The oxidation of thioethers can be a factor in their reactivity and degradation.[11]

Exposure Controls and Personal Protection

A thorough risk assessment should be conducted before handling this compound.[12] Engineering controls and personal protective equipment (PPE) are critical to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][13][14] This is crucial to minimize the inhalation of any dust or vapors.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[14][15]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[7][13][15]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling acidic compounds.[16] Always inspect gloves before use and dispose of them properly after handling.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[7][15]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[13][15]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing.[7][15] Do not breathe dust or vapors.[7][13] Wash hands thoroughly after handling.[7][15]

-

Dispensing: When handling the solid form, minimize dust generation.[7] For solutions, avoid splashing.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13][14]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]

-

Storage Conditions: Recommended storage is often at 2-8°C to maintain stability.[1]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[7][10][15] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][13]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][15] If skin irritation occurs, get medical advice.[7]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[7][13][15] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][15]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and drink plenty of water afterwards.[10][13] Seek medical attention.

Spill Response

For any spill you are not equipped or trained to handle, or that constitutes a large volume or is in a public area, evacuate the area and call for emergency assistance.[17]

Workflow for a Minor Acidic Spill

Caption: Workflow for handling a minor spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Physical and Chemical Properties

While a comprehensive list of physical and chemical properties for this compound is not available, data for related compounds is provided for reference.

| Property | Value (Related Compound) | Related Compound | Source |

| Molecular Weight | 146.21 g/mol | Tetrahydro-2H-thiopyran-2-carboxylic acid | [9] |

| Molecular Formula | C₆H₁₀O₂S | Tetrahydro-2H-thiopyran-2-carboxylic acid | [9] |

| Boiling Point | 456.6±38.0 °C (Predicted) | This compound 1,1-dioxide | [1] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, and exposure to heat and incompatible materials.[13][14]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[13][14]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides.[13]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is not available. The information provided is based on the GHS classifications of related compounds. Skin and eye contact may result in inflammation, redness, and pain.[7] Inhalation may cause irritation to the respiratory system.[7] It is advised to prevent the product from entering drains, other waterways, or soil.[7]

References

- 1. This compound 1,1-dioxide [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 1,1-dioxide(SALTDATA: FREE) | 167011-35-0 [amp.chemicalbook.com]

- 4. 2H-Thiopyran-3-carboxylicacid,tetrahydro-(9CI) CAS#: 161404-76-8 [m.chemicalbook.com]

- 5. Specific Solvent Issues / Safety Issues with Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 7. aksci.com [aksci.com]

- 8. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrahydro-2H-thiopyran-2-carboxylic acid | C6H10O2S | CID 19010944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. us-yakuzo.jp [us-yakuzo.jp]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 17. cws.auburn.edu [cws.auburn.edu]

An In-depth Technical Guide to the Solubility Characteristics of Tetrahydro-2H-thiopyran-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydro-2H-thiopyran-3-carboxylic acid (CAS No. 161404-76-8), a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles and methodologies required for its empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the theoretical framework and practical protocols necessary to assess its solubility profile in various solvent systems. The guide also discusses the anticipated solubility based on the compound's structural features and provides comparative data for its oxidized derivative, this compound 1,1-dioxide.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a six-membered thiopyran ring with a carboxylic acid substituent at the 3-position. Its structure, combining a polar carboxylic acid group with a less polar thiacyclohexane ring, suggests an amphiphilic character that will govern its solubility in different media. This compound and its derivatives are of interest as building blocks in organic synthesis and medicinal chemistry. A thorough understanding of its solubility is a critical first step in its application, influencing everything from reaction conditions to formulation and bioavailability in drug discovery contexts.

Table 1: Physicochemical Properties of this compound and a Related Derivative

| Property | This compound | This compound 1,1-dioxide |

| CAS Number | 161404-76-8 | 167011-35-0[] |

| Molecular Formula | C₆H₁₀O₂S | C₆H₁₀O₄S |

| Molecular Weight | 146.21 g/mol | 178.21 g/mol |

| Appearance | White to light yellow solid | White to Off-White Solid |

| Known Solubility | Moderate solubility in polar organic solvents[2] | Slightly soluble in DMSO and Methanol[] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains two key features that dictate its solubility:

-